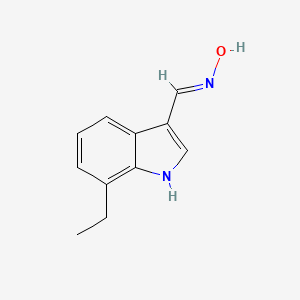

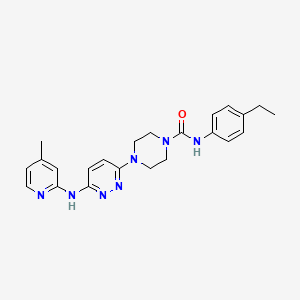

1h-Indole-3-carbaldehyde,7-ethyl-,oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

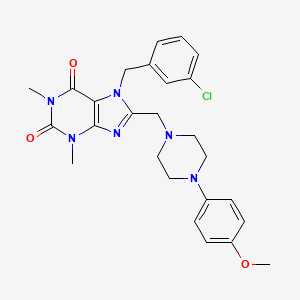

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .

Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde and its derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis

The molecular structure of 1H-Indole-3-carbaldehyde and its derivatives is complex and diverse . They are C-3-substituted indoles and their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in various chemical reactions. They are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .Physical and Chemical Properties Analysis

The molecular formula of 1H-indole-3-carbaldehyde oxime is CHNO and it has an average mass of 160.173 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Indole derivatives, including those similar to "1h-Indole-3-carbaldehyde, 7-ethyl-, oxime," have been explored for their potential in organic synthesis. For example, studies have shown the use of indole-3-carbaldehyde oxime derivatives in cyclisation reactions to create annelated pyrido[4,3-b]indoles, which are of interest for their complex chemical structure and potential applications in developing pharmaceutical compounds (Gilchrist, Kemmitt, & Germain, 1997). Additionally, the reactivity of indol-3-yl-carbaldehyde oximes with electrophilic alkenes/alynes has been studied, demonstrating their utility in generating nitrones and facilitating Diels-Alder reactions, which are fundamental in synthetic organic chemistry (Malamidou-Xenikaki et al., 1997).

Antimicrobial Activity

- Indole semicarbazones synthesized from derivatives of indole-3-carbaldehyde showed antimicrobial activities, suggesting their potential in developing new antimicrobial agents. These compounds were found to exhibit significant antifungal activity against C. albicans and C. rugosa, as well as moderate antibacterial activity against common pathogens (Vijaya Laxmi & Rajitha, 2010).

Antiproliferative and Anticancer Activity

- New indole derivatives synthesized through multicomponent reactions exhibited antiproliferative activity towards normal and cancer cell lines, highlighting the potential of indole-based compounds in cancer research. These compounds showed significant in-vitro antiproliferative activity, indicating their promise for further investigation in cancer treatment (Fawzy et al., 2018).

Material Science and Single Molecule Magnets

- The use of indole-carbaldehyde oxime derivatives in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters demonstrates the potential of these compounds in materials science, particularly in the development of single molecule magnets. Such applications are crucial for advancing magnetic storage technologies (Giannopoulos et al., 2014).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1h-Indole-3-carbaldehyde,7-ethyl-,oxime involves the conversion of 7-ethylindole-3-carboxaldehyde to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "7-ethylindole-3-carboxaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Methanol", "Water" ], "Reaction": [ "To a solution of 7-ethylindole-3-carboxaldehyde (1.0 g, 5.5 mmol) in methanol (10 mL) and water (5 mL), add hydroxylamine hydrochloride (0.7 g, 10.0 mmol) and sodium acetate (1.0 g, 12.2 mmol).", "Stir the reaction mixture at room temperature for 12 hours.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain 1h-Indole-3-carbaldehyde,7-ethyl-,oxime as a yellow solid (yield: 80%)." ] } | |

CAS-Nummer |

790263-81-9 |

Molekularformel |

C11H12N2O |

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

N-[(7-ethyl-1H-indol-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H12N2O/c1-2-8-4-3-5-10-9(7-13-14)6-12-11(8)10/h3-7,12,14H,2H2,1H3 |

InChI-Schlüssel |

QAIIYIRPHUYFQF-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C=NO |

Kanonische SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C=NO |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)

![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)